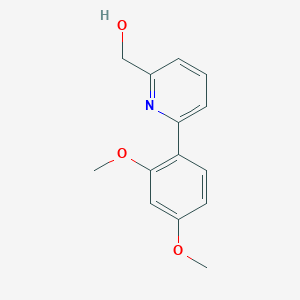

(6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol

CAS No.: 355809-46-0

Cat. No.: VC3958913

Molecular Formula: C14H15NO3

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 355809-46-0 |

|---|---|

| Molecular Formula | C14H15NO3 |

| Molecular Weight | 245.27 g/mol |

| IUPAC Name | [6-(2,4-dimethoxyphenyl)pyridin-2-yl]methanol |

| Standard InChI | InChI=1S/C14H15NO3/c1-17-11-6-7-12(14(8-11)18-2)13-5-3-4-10(9-16)15-13/h3-8,16H,9H2,1-2H3 |

| Standard InChI Key | VOCWOVABAXBFJO-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)C2=CC=CC(=N2)CO)OC |

| Canonical SMILES | COC1=CC(=C(C=C1)C2=CC=CC(=N2)CO)OC |

Introduction

(6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol is a chemical compound with the CAS number 88694-42-2. It belongs to the class of specialty materials and is known by several synonyms, including [6-(2,4-Dimethoxyphenyl)-2-pyridyl]methanol and 6-(2,4-dimethoxyphenyl)-2-Pyridinemethanol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.

Synthesis and Preparation

While specific synthesis details for (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol are not readily available, compounds with similar structures often involve multi-step reactions, including coupling reactions and functional group transformations. For instance, related pyridine derivatives can be synthesized using methods like the Suzuki-Miyaura cross-coupling reaction or through the condensation of appropriate precursors .

Biological and Chemical Applications

Pyridine derivatives, including those with phenolic substituents, have been explored for their biological activities, such as anticancer, antioxidant, and antimicrobial effects . The presence of a methanol group in (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol could influence its solubility and bioavailability, potentially enhancing its interaction with biological targets.

Research Findings and Future Directions

Research on pyridine derivatives has shown that modifications to the pyridine ring, such as introducing hydroxyl or amino groups, can significantly impact their biological activity . Future studies on (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol could focus on its potential as a lead compound for drug development, exploring its pharmacokinetic properties and efficacy in various disease models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume